3-(2-Benzyloxy-ethoxymethyl)-3-[(2,2,2-trifluoro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-(2-Benzyloxy-ethoxymethyl)-3-[(2,2,2-trifluoro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C23H33F3N2O5 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Chemical Transformations
Piperidine derivatives, including those with tert-butyl ester groups, are crucial in asymmetric synthesis, offering pathways to optically pure compounds. Acharya and Clive (2010) demonstrated the general utility of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, prepared from serine and terminal acetylenes, in generating piperidine derivatives through Claisen rearrangement. These derivatives serve as versatile intermediates for producing a wide array of substituted piperidines, highlighting the importance of such structures in synthesizing complex amines (Acharya & Clive, 2010).
Pharmaceutical Intermediates
Piperidine frameworks are foundational in medicinal chemistry, contributing to the synthesis of biologically active compounds. For instance, the synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for potent protein kinase inhibitors, showcases the application of piperidine and tert-butyl ester functionalities in drug development. Hao et al. (2011) achieved this through an asymmetric approach, starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, which underscores the compound's potential in pharmaceutical synthesis (Hao, Liu, Zhang, & Chen, 2011).
Chemical Selectivity and Protection Strategies
The selective deprotection of benzyl esters, including those related to tert-butyl ester groups, is vital in synthetic chemistry, particularly in peptide synthesis where protecting groups play a crucial role. Khurana and Arora (2009) demonstrated the chemoselective cleavage of benzyl esters using nickel boride, preserving other sensitive functionalities like methyl, ethyl, tert-butyl, and trityl esters. This method emphasizes the compound's relevance in strategic synthetic steps requiring high selectivity (Khurana & Arora, 2009).
Properties
IUPAC Name |
tert-butyl 3-(2-phenylmethoxyethoxymethyl)-3-[[(2,2,2-trifluoroacetyl)amino]methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33F3N2O5/c1-21(2,3)33-20(30)28-11-7-10-22(16-28,15-27-19(29)23(24,25)26)17-32-13-12-31-14-18-8-5-4-6-9-18/h4-6,8-9H,7,10-17H2,1-3H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIPJFJNMAAPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CNC(=O)C(F)(F)F)COCCOCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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